Unveiling Calcipotriol Impurity C: A Technical Guide for Researchers
Unveiling Calcipotriol Impurity C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Calcipotriol (B1668217) Impurity C, a critical reference standard for researchers, scientists, and drug development professionals working with the synthetic vitamin D analogue, Calcipotriol. This document outlines the chemical structure, analytical data, and the relevant biological pathways associated with Calcipotriol and its derivatives.
Chemical Identity and Structure
Calcipotriol Impurity C, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is a geometric isomer of Calcipotriol.[][2][3][4][5] Its chemical structure is defined by the IUPAC name: (5E, 7E, 22E, 24S)-24-cyclopropyl-9, 10-secochola- 5, 7, 10(19), 22-tetraene-1α, 3β, 24-triol.[][3][6] The key differentiating feature from Calcipotriol is the stereochemistry at the C5-C6 double bond, which is in the E (trans) configuration instead of the Z (cis) configuration found in the parent drug.
The molecular formula of Calcipotriol Impurity C is C27H40O3, and its molecular weight is 412.61 g/mol .[][6][7]
Table 1: Physicochemical Properties of Calcipotriol Impurity C
| Property | Value | Source(s) |
| CAS Number | 113082-99-8 | [][6][7] |
| Molecular Formula | C27H40O3 | [][6][7] |
| Molecular Weight | 412.61 g/mol | [] |
| Appearance | White to Off-White Solid | [6][8] |
| Purity (by HPLC) | Typically ≥ 95% | [6][9] |
| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO) | [6] |
| Storage | 2-8°C | [6][8] |
Experimental Protocols
Analytical Detection and Quantification
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for the separation and quantification of Calcipotriol and its impurities, including Impurity C.[2][10][11]
-
Chromatographic Conditions:
This method is capable of separating Calcipotriol Impurity C from the active pharmaceutical ingredient (API) and other known impurities like Impurity B and Impurity D.[2][8]
Synthesis and Isolation
While specific, detailed, publicly available protocols for the direct synthesis of Calcipotriol Impurity C are limited, its formation is often a consequence of the synthesis of Calcipotriol itself. The (5E) isomer can arise during the Wittig reaction and subsequent reduction steps in the synthesis of the (5Z) isomer (Calcipotriol).[6] Photoisomerization of the (5E,7E)-triene system to the (5Z,7E)-triene is a key step in Calcipotriol synthesis, and incomplete isomerization can result in the presence of Impurity C.[6]
Isolation of Calcipotriol Impurity C from a mixture of isomers is typically achieved through preparative chromatography, often utilizing a chiral stationary phase to resolve diastereomers.[11]
Biological Context: The Vitamin D Receptor Signaling Pathway
Calcipotriol and its analogues exert their biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[13] The binding of a ligand, such as Calcipotriol, to the VDR initiates a cascade of molecular events that ultimately modulate gene expression.
The VDR signaling pathway is crucial in regulating cell proliferation and differentiation, making it a key target in the treatment of hyperproliferative skin disorders like psoriasis.[6]
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
The binding of Calcipotriol to the VDR in the cytoplasm leads to a conformational change, which then facilitates the heterodimerization of the VDR with the Retinoid X Receptor (RXR).[13] This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[9] This interaction modulates the transcription of genes involved in cell cycle regulation and cellular differentiation, leading to the therapeutic effects observed in psoriasis.[9]
Logical Workflow for Impurity Identification and Control
The identification and control of impurities like Calcipotriol Impurity C are critical for ensuring the safety and efficacy of the final drug product. A logical workflow is essential for this process.
Caption: Workflow for Calcipotriol Impurity C Control.
This workflow illustrates the key stages from synthesis to final product release. Following the synthesis of Calcipotriol, the crude product is analyzed using a validated analytical method like RP-HPLC to quantify the levels of Impurity C. If the concentration of Impurity C exceeds the predefined specification threshold, the batch undergoes a purification step, typically preparative chromatography, to reduce the impurity to an acceptable level. The purified product is then re-analyzed to ensure it meets the final specifications before release.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for detailed experimental work and validation. Researchers should consult primary literature and established pharmacopeial methods for detailed protocols.
References
- 2. scirp.org [scirp.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 5. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]
- 6. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. allmpus.com [allmpus.com]
- 10. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
